molecular formula C9H11F B12096103 2-Ethyl-1-fluoro-4-methylbenzene

2-Ethyl-1-fluoro-4-methylbenzene

Cat. No.: B12096103
M. Wt: 138.18 g/mol
InChI Key: PQGUGHKRFYHGGE-UHFFFAOYSA-N
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Description

2-Ethyl-1-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H11F. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the second position, a fluoro group at the first position, and a methyl group at the fourth position. This compound is part of the larger family of substituted benzenes, which are widely studied due to their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-fluoro-4-methylbenzene can be achieved through various methods, including electrophilic aromatic substitution reactions. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often start with the fluorination of toluene to produce fluorotoluene, followed by alkylation with ethyl groups under controlled conditions. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-fluoro-4-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring is attacked by electrophiles. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Sulfonation: Fuming sulfuric acid (H2SO4) is used to introduce sulfonic acid groups.

    Halogenation: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) are used for halogenation reactions.

Major Products Formed

    Nitration: 2-Ethyl-1-fluoro-4-methyl-3-nitrobenzene

    Sulfonation: 2-Ethyl-1-fluoro-4-methylbenzenesulfonic acid

    Halogenation: 2-Ethyl-1-fluoro-4-methyl-3-bromobenzene

Scientific Research Applications

2-Ethyl-1-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-fluoro-4-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating ethyl and methyl groups activate the benzene ring towards electrophilic attack, while the fluoro group can influence the regioselectivity of the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2-Ethyl-1-fluoro-4-methylbenzene can be compared with other substituted benzenes such as:

    2-Ethyl-1-chloro-4-methylbenzene: Similar structure but with a chloro group instead of a fluoro group.

    2-Ethyl-1-fluoro-4-ethylbenzene: Similar structure but with an additional ethyl group.

    2-Methyl-1-fluoro-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in the combination of its substituents, which can influence its reactivity and applications in different ways compared to its analogs.

Properties

IUPAC Name

2-ethyl-1-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F/c1-3-8-6-7(2)4-5-9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGUGHKRFYHGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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